2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12(2)7-9-24-18(26)17-16(13-5-3-4-6-14(13)27-17)23-20(24)29-11-15(25)22-19-21-8-10-28-19/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDORUQKRHTZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity based on available research findings, including synthesis methods, biological evaluations, and structure-activity relationships.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzofuro-pyrimidine core linked to a thiazole moiety through a sulfanyl group. The synthesis typically involves multi-step reactions including the formation of the benzofuro-pyrimidine skeleton and subsequent functionalization to introduce the thiazole and acetamide groups.
Antimicrobial Activity
Research has indicated that derivatives of similar benzofuro-pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown inhibition against various bacterial strains, suggesting that modifications to the benzofuro-pyrimidine structure can enhance antimicrobial efficacy. The specific compound may also exhibit similar properties due to structural analogies.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds with similar thiazole and pyrimidine frameworks have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell migration.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Positioning : Variations in the position of substituents on the benzofuro or thiazole rings can significantly alter potency.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or reduce biological activity.
Research indicates that compounds with a methyl group at the 3-position of the pyrimidine ring often exhibit enhanced activity due to increased lipophilicity and improved cellular uptake.
Case Studies and Research Findings
Comparison with Similar Compounds
2-[[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide ()
- Core : Benzofuro[3,2-d]pyrimidine.
- Substituents :
- 3-(2-Methoxybenzyl) group.
- N-(3-methylphenyl)acetamide.
- The 3-methylphenyl acetamide lacks the heterocyclic thiazole, which may reduce hydrogen-bonding capacity compared to the target’s thiazol-2-yl group.
- Implications : The methoxybenzyl group may enhance solubility but reduce lipophilicity relative to the target’s 3-methylbutyl chain.
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide ()
- Core : Benzofuro[3,2-d]pyrimidine.
- Substituents :
- Sulfanyl group at position 4 (vs. position 2 in the target compound).
- N-(3,5-dimethylphenyl)acetamide.
- The 3,5-dimethylphenyl group introduces steric hindrance, which may limit interactions compared to the smaller thiazole ring in the target compound.
- Implications : Positional isomerism (2- vs. 4-sulfanyl) could lead to divergent biological activities.
Quinazoline and Triazole Derivatives with Acetamide Moieties
2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides ()
- Core : Quinazoline.
- Substituents :
- Varied amines at the 2-position of the acetamide.
- Reported Activity: Moderate anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide showing efficacy comparable to Diclofenac .
- Comparison : The quinazoline core shares a pyrimidine ring with benzofuropyrimidine, but the absence of a fused benzofuran may reduce planarity and π-stacking interactions.
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides ()
- Core : 1,2,4-Triazole.
- Substituents :
- Furan-2-yl group.
- Sulfanyl-linked acetamide.
- Reported Activity : Anti-exudative activity at 10 mg/kg, comparable to Diclofenac sodium .
Comparative Analysis Table
Functional Group Impact and Hypotheses
- Thiazole vs. Phenyl in Acetamide : The thiazole’s nitrogen and sulfur atoms may engage in hydrogen bonding and coordinate metal ions, unlike phenyl groups. This could enhance binding to enzymes like cyclooxygenase (COX) or kinases.
- 3-Methylbutyl vs. Methoxybenzyl : The aliphatic chain in the target compound may improve blood-brain barrier penetration compared to aromatic methoxybenzyl groups.
- Sulfanyl Linker Position : The 2-sulfanyl substitution in the target compound vs. 4-sulfanyl in may orient the acetamide for better interaction with hydrophobic pockets in protein targets.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
To optimize synthesis, employ Design of Experiments (DOE) methodologies to systematically vary parameters (e.g., reaction time, temperature, catalyst loading) and identify critical factors. For example, fractional factorial designs can reduce the number of trials while preserving statistical validity . Reaction yield and purity should be monitored via HPLC or LC-MS. Post-optimization, validate robustness using response surface methodology (RSM) to confirm optimal conditions.
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Use a combination of NMR spectroscopy (1H, 13C, and 2D techniques like COSY/HSQC) to confirm connectivity and stereochemistry. FTIR validates functional groups (e.g., carbonyl, sulfanyl), while high-resolution mass spectrometry (HRMS) confirms molecular weight . For crystalline samples, X-ray diffraction provides definitive structural evidence. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .
Q. What separation techniques are suitable for purifying this compound from reaction byproducts?
Utilize column chromatography with gradient elution (silica gel or reverse-phase C18) for preliminary purification. For challenging separations (e.g., diastereomers), preparative HPLC with chiral stationary phases or membrane-based technologies (e.g., nanofiltration) can improve resolution . Monitor purity at each stage via TLC or analytical HPLC.
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s reactivity and reaction pathways?
Apply quantum chemical calculations (e.g., DFT or ab initio methods) to map reaction pathways, transition states, and intermediates. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to predict optimal reaction conditions and minimize trial-and-error approaches . For example, calculate activation energies for sulfanyl group substitutions to guide regioselective modifications.
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
Conduct meta-analysis of dose-response curves, accounting for variables like cell line heterogeneity, assay protocols, and solvent effects. Use statistical significance testing (e.g., ANOVA with post-hoc corrections) to identify outliers. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Cross-correlate with structural analogs to isolate structure-activity relationships (SARs) .
Q. How can AI-driven simulations improve the prediction of this compound’s physicochemical properties?
Train machine learning models on datasets of benzofuropyrimidine derivatives to predict solubility, logP, and metabolic stability. Integrate COMSOL Multiphysics for multiparameter optimization of synthetic routes or molecular dynamics simulations to study solvent interactions . Validate predictions experimentally via kinetic solubility assays or PAMPA permeability studies.
Q. What advanced techniques are recommended for studying this compound’s interactions with biological targets?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics. For intracellular targets, use fluorescence polarization or FRET-based assays . Complement with cryo-EM or X-ray crystallography of ligand-target complexes to resolve binding modes at atomic resolution .
Methodological Notes
- Data Validation : Always cross-verify computational predictions (e.g., DFT-based spectra) with experimental data to avoid overinterpretation .
- Controlled Experiments : For reproducibility, document environmental factors (e.g., humidity, light exposure) during synthesis and storage .
- Ethical Compliance : Adhere to institutional safety protocols for handling hazardous intermediates (e.g., thiol-containing compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
